molecular formula C23H27NO4 B3223374 Boc-(R)-alpha-benzhydryl-proline CAS No. 1217809-41-0

Boc-(R)-alpha-benzhydryl-proline

Cat. No.: B3223374
CAS No.: 1217809-41-0
M. Wt: 381.5 g/mol
InChI Key: RUBYLACKGJPIPO-HSZRJFAPSA-N
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Description

Boc-®-alpha-benzhydryl-proline is a compound that belongs to the class of Boc-protected amino acids. The Boc group, or tert-butyloxycarbonyl group, is commonly used in organic synthesis to protect amines from unwanted reactions. This compound is particularly significant in peptide synthesis and other areas of organic chemistry due to its stability and reactivity.

Mechanism of Action

Target of Action

Boc-®-alpha-benzhydryl-proline is a derivative of proline, an amino acid, with a Boc (tert-butyloxycarbonyl) protecting group . The primary target of this compound is the amine group in organic synthesis . The Boc group is used to protect the amine group during synthesis, allowing for transformations of other functional groups .

Mode of Action

The Boc group can be added to amines under aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . The Boc group is stable towards most nucleophiles and bases .

Biochemical Pathways

The biochemical pathways involved in the action of Boc-®-alpha-benzhydryl-proline are primarily related to the synthesis and modification of proteins. The Boc group protects the amine group during these processes, preventing unwanted reactions .

Pharmacokinetics

The boc group is known to be stable and resistant to most nucleophiles and bases This suggests that the compound may have good bioavailability

Result of Action

The result of the action of Boc-®-alpha-benzhydryl-proline is the protection of the amine group in organic synthesis . This allows for the transformation of other functional groups without interference from the amine group .

Action Environment

The action of Boc-®-alpha-benzhydryl-proline can be influenced by environmental factors such as pH and temperature . For example, the Boc group can be added to amines under both aqueous and anhydrous conditions . Additionally, certain catalysts can enhance the efficiency of Boc protection .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-®-alpha-benzhydryl-proline typically involves the protection of the amino group of ®-alpha-benzhydryl-proline with a Boc group. This is achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like tetrahydrofuran (THF) or acetonitrile .

Industrial Production Methods

Industrial production of Boc-®-alpha-benzhydryl-proline follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the Boc protection.

Chemical Reactions Analysis

Types of Reactions

Boc-®-alpha-benzhydryl-proline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).

    Reduction: Reduction can be achieved using hydrogen gas (H2) in the presence of a nickel or rhodium catalyst.

    Substitution: Nucleophilic substitution reactions can occur with reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous solution or OsO4 in an organic solvent.

    Reduction: H2 gas with a nickel or rhodium catalyst.

    Substitution: LiAlH4 or NaBH4 in anhydrous conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Boc-®-alpha-benzhydryl-proline has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • Boc-®-alpha-methylbenzyl-proline
  • Boc-®-alpha-phenylglycine
  • Boc-®-alpha-benzylproline

Uniqueness

Boc-®-alpha-benzhydryl-proline is unique due to its specific structure, which includes a benzhydryl group. This group provides additional steric hindrance and stability compared to other Boc-protected amino acids, making it particularly useful in complex peptide synthesis .

Properties

IUPAC Name

(2R)-2-benzhydryl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO4/c1-22(2,3)28-21(27)24-16-10-15-23(24,20(25)26)19(17-11-6-4-7-12-17)18-13-8-5-9-14-18/h4-9,11-14,19H,10,15-16H2,1-3H3,(H,25,26)/t23-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUBYLACKGJPIPO-HSZRJFAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1(C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@]1(C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Boc-(R)-alpha-benzhydryl-proline
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